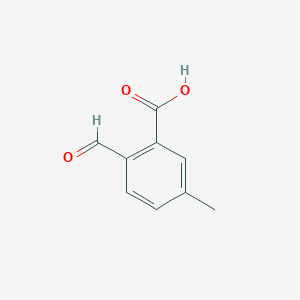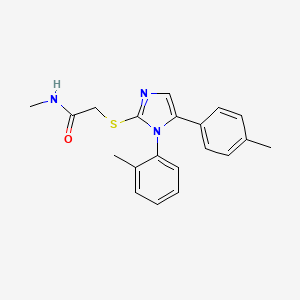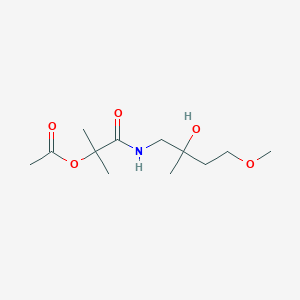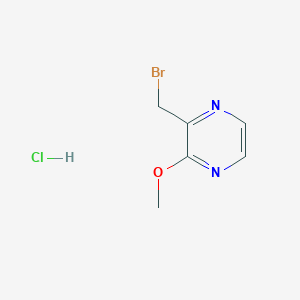
2-Formyl-5-methylbenzoic acid
Overview
Description
“2-Formyl-5-methylbenzoic acid” is a chemical compound with the molecular formula C9H8O3 . It is also known by its IUPAC name, this compound .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, dedicated chemical literature or databases should be consulted .
Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 164.16 . The compound’s other physical and chemical properties such as melting point, boiling point, density, and solubility would need to be confirmed in dedicated chemical literature or databases .
Scientific Research Applications
Schiff-base Ligand Synthesis
2-Formyl-5-methylbenzoic acid is utilized in the synthesis of Schiff-base ligands. For instance, 3-Formyl-2-hydroxy-5-methylbenzoic acid, a related compound, has been synthesized and used to prepare various Schiff base ligands through condensation with diamines. These ligands were then characterized by different spectroscopic methods (Cui Qing-xia, 2006).
Stability and Reactivity Studies
In computational chemistry, semi-empirical methods like AM1 and PM3 are used to study the stability and reactivity of compounds similar to this compound. These methods are effective for analyzing the total energy and gradients of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, providing insights into their stability and reactivity (Arsyad et al., 2021).
Anticancer Applications
Derivatives of this compound, such as 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b][1,3,4]thiadiazole, have shown potential as anticancer agents. Specific derivatives have displayed significant activity against human tumor cell lines and cancer chemopreventive effects, suggesting their utility in anticancer research (Kumar et al., 2016).
Coordination Polymer Synthesis
The related 3,5-dinitro-4-methylbenzoic acid, which is structurally similar to this compound, has been used in the synthesis of coordination polymers. These polymers, formed with cobalt complexes, have different recognition patterns and crystal structures, demonstrating the versatility of such compounds in material science (Pedireddi & Varughese, 2004).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through covalent or non-covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
It is possible that this compound could influence pathways related to its potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2-Formyl-5-methylbenzoic acid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-formyl-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBLPDZCOFENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150867-03-1 | |
| Record name | 2-formyl-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)
![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)



![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)
